![molecular formula C19H21NO6 B1312890 (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate CAS No. 869884-00-4](/img/structure/B1312890.png)
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate
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Description
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate (TIQD) is an important compound for research and development in the biomedical field. It is a derivative of the alkaloid isoquinoline, which is widely found in plants, fungi, and bacteria. TIQD is a chiral compound, meaning it has two different forms that are mirror images of each other. It has been used in a variety of research applications, including drug development, medical imaging, and cancer research.
Scientific Research Applications
Synthesis of Chiral Molecules
D-TPIQ serves as a chiral auxiliary in the synthesis of enantiomerically pure molecules. Its stereochemical properties facilitate the production of specific isomers in pharmaceutical compounds, which is crucial since different isomers can have vastly different biological activities .
Catalysis in Organic Reactions
The compound is used as a catalyst in asymmetric synthesis reactions. It helps in achieving high enantioselectivity in the production of chiral drugs, thus improving their efficacy and reducing side effects associated with non-specific isomer interactions .
Development of Therapeutic Agents
D-TPIQ has shown potential in the development of therapeutic agents. Its structural properties are being explored for the creation of novel medications, particularly in the treatment of neurological disorders where chiral molecules play a significant role.
Research in Neuropharmacology
In neuropharmacological research, D-TPIQ is utilized to study the binding affinity and activity of various neurotransmitter receptors. This research can lead to a better understanding of diseases like Parkinson’s and Alzheimer’s.
Material Science
This compound’s unique molecular structure is beneficial in material science, where it can be used to develop new materials with specific optical properties, such as liquid crystals for display technologies .
Analytical Chemistry
D-TPIQ is employed in analytical chemistry as a chiral resolving agent. It helps in separating racemic mixtures into their constituent enantiomers, which is essential for quality control in the production of enantiopure substances .
properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.C4H6O6/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;5-1(3(7)8)2(6)4(9)10/h1-9,15-16H,10-11H2;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m00/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOPQAHUUEDMC-XQIJAYBJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470212 |
Source
|
Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869884-00-4 |
Source
|
Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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